2H-Selenolo(3,2-g)(1)benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Selenolo(3,2-g)(1)benzopyran-2-one is a heterocyclic compound that incorporates selenium into its structure. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Selenolo(3,2-g)(1)benzopyran-2-one can be achieved through various synthetic routes. One common method involves the use of a domino Knoevenagel/intramolecular transesterification reaction. This reaction is catalyzed by alkaline protease from Bacillus licheniformis, and the chemoselectivity can be controlled by adjusting parameters such as solvent, water content, and temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2H-Selenolo(3,2-g)(1)benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield selenoxide derivatives, while reduction reactions could produce selenol derivatives.
Scientific Research Applications
2H-Selenolo(3,2-g)(1)benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development and disease treatment.
Industry: The compound’s unique properties make it useful in developing new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2H-Selenolo(3,2-g)(1)benzopyran-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2H-Selenolo(3,2-g)(1)benzopyran-2-one can be compared with other similar compounds, such as:
2H-1-benzopyran-2-one (coumarin): Known for its anticoagulant properties and use in medicine.
3,4-dihydro-2H-1-benzopyran-2-one: Used in the synthesis of various pharmaceuticals.
3-phenyl-2H-1-benzopyran-2-imine hydrobromide: Studied for its potential biological activities.
The uniqueness of this compound lies in the incorporation of selenium, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs.
Properties
CAS No. |
144190-42-1 |
---|---|
Molecular Formula |
C11H6O2Se |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
selenopheno[3,2-g]chromen-2-one |
InChI |
InChI=1S/C11H6O2Se/c12-11-2-1-7-5-8-3-4-14-10(8)6-9(7)13-11/h1-6H |
InChI Key |
JJWIRKBQIICLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=C[Se]3)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.